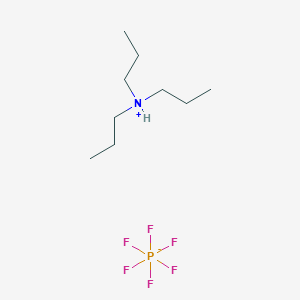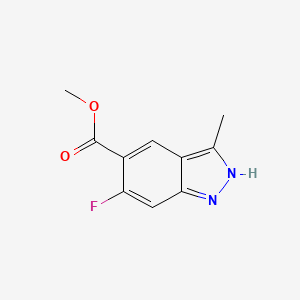![molecular formula C12H24N4O7 B12285657 5-(Diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid](/img/structure/B12285657.png)
5-(Diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Fructose L-arginine is a compound formed by the combination of alpha-fructose, a simple sugar, and L-arginine, a semi-essential amino acid. This compound is of interest due to its potential applications in various fields, including medicine, nutrition, and biochemistry. Alpha-fructose is known for its role in energy metabolism, while L-arginine is involved in numerous physiological processes, including nitric oxide production and protein synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha-Fructose L-arginine can be synthesized through the Maillard reaction, which involves the reaction between reducing sugars and amino acids. In this case, alpha-fructose reacts with L-arginine under controlled conditions to form the desired compound. The reaction typically requires a slightly acidic to neutral pH and moderate temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of Alpha-Fructose L-arginine can be achieved through microbial fermentation. Engineered strains of microorganisms, such as Escherichia coli, can be used to produce L-arginine, which is then reacted with alpha-fructose to form the compound. This method allows for large-scale production with high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Fructose L-arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions include various derivatives of Alpha-Fructose L-arginine, such as oxidized or reduced forms, and substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
Alpha-Fructose L-arginine has several scientific research applications, including:
Chemistry: Used as a model compound to study the Maillard reaction and its implications in food chemistry.
Biology: Investigated for its role in cellular metabolism and its potential effects on cellular functions.
Medicine: Explored for its potential therapeutic effects, such as improving nitric oxide production and enhancing immune responses.
Industry: Utilized in the production of functional foods and dietary supplements due to its potential health benefits.
Mecanismo De Acción
The mechanism of action of Alpha-Fructose L-arginine involves its interaction with various molecular targets and pathways. L-arginine is known to be a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and cardiovascular health. The compound may also influence protein synthesis and cellular metabolism through its amino acid component.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Arginyl-fructose: Formed from the reaction of arginine and fructose, known for its antioxidant and antidiabetic properties.
Arginyl-fructosyl-glucose: Another Maillard reaction product with potential health benefits.
Uniqueness
Alpha-Fructose L-arginine is unique due to its specific combination of alpha-fructose and L-arginine, which may confer distinct physiological effects compared to other similar compounds
Propiedades
Fórmula molecular |
C12H24N4O7 |
|---|---|
Peso molecular |
336.34 g/mol |
Nombre IUPAC |
5-(diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid |
InChI |
InChI=1S/C12H24N4O7/c13-12(14)15-3-1-2-6(11(22)23)16-4-7(18)9(20)10(21)8(19)5-17/h6,8-10,16-17,19-21H,1-5H2,(H,22,23)(H4,13,14,15) |
Clave InChI |
UEZWWYVAHKTISC-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


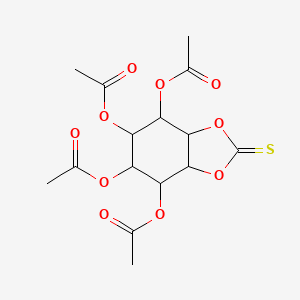
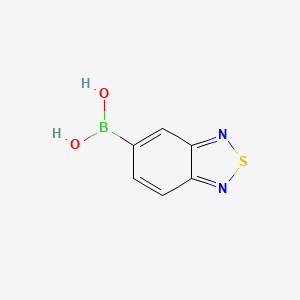

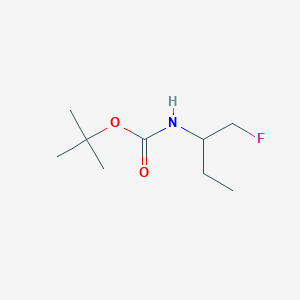
![2-amino-2-(hydroxymethyl)propane-1,3-diol;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285600.png)
![[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12285602.png)
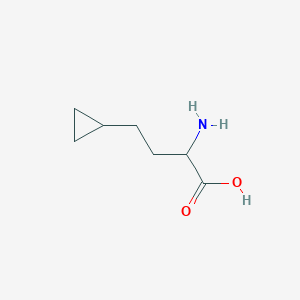

![3-amino-N-[1-[[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B12285617.png)
![(S)-5-(3,4-dimethoxybenzyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12285622.png)
![6-[[3-Acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285626.png)

